Basic copper sulfate

Description

Properties

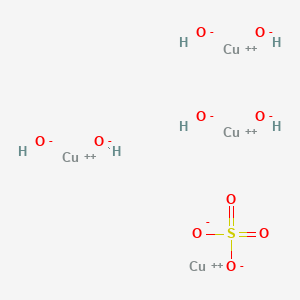

IUPAC Name |

tetracopper;hexahydroxide;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Cu.H2O4S.6H2O/c;;;;1-5(2,3)4;;;;;;/h;;;;(H2,1,2,3,4);6*1H2/q4*+2;;;;;;;/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITQZINTSYBKIU-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu4H6O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057958 | |

| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1333-22-8, 55200-89-0, 12527-76-3 | |

| Record name | Basic copper sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055200890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper hydroxide sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetracopper hexahydroxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribasic copper sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC COPPER SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUP529P5NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Basic Copper Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of basic copper sulfate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to support their research and development endeavors.

Introduction to this compound

Basic copper sulfates are a group of inorganic compounds with the general formula CuSO₄·xCu(OH)₂·yH₂O. These compounds, which include minerals such as brochantite, antlerite, and posnjakite, are of significant interest due to their diverse applications, including as fungicides, catalysts, and precursors in the synthesis of other copper compounds. In the pharmaceutical industry, understanding the synthesis and physicochemical properties of these materials is crucial for developing new drug delivery systems and therapeutic agents. This guide will delve into the common methods for synthesizing this compound and the key analytical techniques used for its characterization.

Synthesis Methodologies

The properties of this compound, such as particle size, morphology, and crystalline phase, are highly dependent on the synthesis method employed. The following sections detail common laboratory-scale synthesis protocols.

Precipitation Method

Precipitation is a widely used method for synthesizing this compound due to its simplicity and scalability. This technique involves the reaction of a soluble copper salt, typically copper sulfate (CuSO₄), with a base to induce the precipitation of the basic salt.

Experimental Protocol: Synthesis of Brochantite by Precipitation

A common method for synthesizing brochantite (Cu₄SO₄(OH)₆) involves the slow addition of a sodium hydroxide (NaOH) solution to a copper sulfate solution.

-

Solution Preparation: Prepare a 0.626 M solution of copper sulfate (CuSO₄·5H₂O) in deionized water. Prepare a 1 M solution of sodium hydroxide.

-

Precipitation: Slowly add the 1 M NaOH solution to the 0.626 M CuSO₄ solution at a controlled rate (e.g., 0.04 mL/min) while stirring vigorously. The reaction is typically carried out at room temperature.

-

Aging: After the addition of NaOH is complete, continue stirring the resulting suspension for a period to allow for the crystallization and stabilization of the brochantite phase.

-

Filtration and Washing: Filter the precipitate using a suitable filtration apparatus. Wash the collected solid several times with deionized water to remove any unreacted salts and byproducts.

-

Drying: Dry the final product in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

Logical Relationship of Precipitation Synthesis

Caption: Workflow for the precipitation synthesis of this compound.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high temperatures and pressures in an aqueous solution to promote the crystallization of materials that are insoluble under ambient conditions. This technique can yield highly crystalline and phase-pure basic copper sulfates.

Experimental Protocol: Hydrothermal Synthesis of this compound

-

Precursor Preparation: Prepare an aqueous solution of copper sulfate (CuSO₄·5H₂O) and a mineralizer, such as sodium hydroxide (NaOH) or ammonia (NH₃·H₂O), in a Teflon-lined stainless steel autoclave. The concentrations of the reactants can be varied to control the final product phase.

-

Hydrothermal Reaction: Seal the autoclave and heat it to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 12-24 hours). The autogenous pressure generated within the vessel facilitates the dissolution and recrystallization process.

-

Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Product Recovery: Open the autoclave and collect the solid product by filtration.

-

Washing and Drying: Wash the product thoroughly with deionized water and ethanol to remove any residual reactants and byproducts. Dry the final product in an oven at a moderate temperature.

Experimental Workflow for Hydrothermal Synthesis

Caption: Step-by-step workflow for the hydrothermal synthesis of this compound.

Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, morphology, and other important properties of the synthesized this compound. The following are key analytical techniques employed for this purpose.

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure.

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation: The dried this compound powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range, for example, from 10° to 80°, with a step size of 0.02° and a specific scan speed.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the synthesized this compound.

Experimental Protocol: SEM Imaging

-

Sample Mounting: A small amount of the this compound powder is mounted onto an aluminum stub using double-sided conductive carbon tape.

-

Sputter Coating: As basic copper sulfates are generally non-conductive, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater to prevent charging under the electron beam.

-

Imaging: The coated sample is then introduced into the SEM chamber. Images are acquired at various magnifications using an appropriate accelerating voltage (e.g., 10-20 kV) and working distance.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are thermal analysis techniques used to study the thermal stability and decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Analysis: The crucible is placed in the TGA-DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The TGA curve shows mass loss steps corresponding to dehydration and decomposition, while the DSC curve indicates whether these processes are endothermic or exothermic.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the this compound, such as hydroxyl (OH) and sulfate (SO₄²⁻) groups.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: The FTIR spectrum is recorded over a specific wavenumber range, typically 4000-400 cm⁻¹.

-

Spectral Analysis: The positions and shapes of the absorption bands in the spectrum are analyzed to identify the characteristic vibrational modes of the functional groups present in the sample.

General Characterization Workflow

Caption: Workflow illustrating the characterization of synthesized this compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Influence of Synthesis Parameters on Particle Size

| Synthesis Method | Parameter | Value | Resulting Particle Size |

| Precipitation | pH | 6 | ~32 nm |

| 10 | ~20 nm | ||

| Precipitation | Temperature | Room Temperature | Varies with other parameters |

| 80 °C | Generally smaller particles |

Note: The relationship between synthesis parameters and particle size can be complex and is influenced by multiple factors.

Table 2: Thermal Decomposition of Brochantite (Cu₄SO₄(OH)₆)

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 250 - 450 | ~12 | Dehydroxylation (loss of H₂O) |

| > 600 | ~20 | Desulfation (loss of SO₃) |

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3200 - 3600 | O-H stretching vibrations of hydroxyl groups and water |

| 950 - 1200 | S-O stretching vibrations of sulfate groups |

| 600 - 700 | O-H bending vibrations |

| 400 - 600 | S-O bending vibrations |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols for precipitation and hydrothermal synthesis, along with the methodologies for key characterization techniques including XRD, SEM, TGA-DSC, and FTIR, offer a solid foundation for researchers in this field. The quantitative data summarized in the tables provides valuable insights into the properties of these materials and the influence of synthesis parameters. A thorough understanding and application of these methods are crucial for the development of this compound-based materials with tailored properties for various applications, including those in the pharmaceutical and drug development sectors.

An In-depth Technical Guide to Basic Copper Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of basic copper sulfate, a compound with significant applications in various scientific and industrial fields. This document details its chemical identity, properties, synthesis, and analytical methods, with a focus on information relevant to research and development.

Chemical Identity and Identifiers

This compound is not a single, defined compound but rather a complex of copper sulfate and copper hydroxide. The most common form is trithis compound. For clarity and precision in research and development, it is crucial to distinguish it from the more common copper(II) sulfate (CuSO₄) and its pentahydrate form (CuSO₄·5H₂O).

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value |

| CAS Number | 1344-73-6[1] |

| Chemical Name | Copper(II) sulfate, basic |

| Synonyms | Trithis compound, Copper hydroxide sulfate, Copper oxysulfate[2] |

| Common Formulas | CuSO₄·3Cu(OH)₂Cu₄(OH)₆SO₄ |

| EC Number | 215-708-7 |

| RTECS Number | GL8800000 |

Physicochemical Properties

The physical and chemical properties of this compound differ significantly from anhydrous or hydrated copper(II) sulfate, particularly in terms of solubility, which is a key factor in its applications.

| Property | Value |

| Appearance | Green to blue powder |

| Molecular Weight | 452.28 g/mol (for CuSO₄·3Cu(OH)₂) |

| Melting Point | Decomposes before melting |

| Solubility in Water | Practically insoluble |

| Solubility in other solvents | Soluble in dilute acids and ammonia solutions |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below is a detailed laboratory-scale protocol for the preparation of trithis compound.

Laboratory Synthesis of Trithis compound

This protocol is adapted from established precipitation methods.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled or deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare a copper sulfate solution: Dissolve a calculated amount of copper(II) sulfate pentahydrate in distilled water to create a solution of known concentration (e.g., 0.5 M).

-

Prepare a sodium hydroxide solution: Prepare a stoichiometric equivalent of sodium hydroxide solution (e.g., 1.0 M).

-

Precipitation: Slowly add the sodium hydroxide solution to the copper sulfate solution while stirring vigorously. A pale blue precipitate of this compound will form. The reaction is: 4CuSO₄ + 6NaOH → CuSO₄·3Cu(OH)₂ + 3Na₂SO₄

-

Digestion: Gently heat the mixture to approximately 60-80 °C and maintain this temperature for about 30 minutes with continuous stirring. This "digestion" step promotes the formation of a more crystalline and easily filterable precipitate.

-

Filtration and Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate several times with distilled water to remove soluble impurities, particularly sodium sulfate. Filtration can be performed using a Büchner funnel under vacuum.

-

Drying: Dry the filtered solid in a drying oven at a temperature below 100 °C to avoid decomposition.

Workflow for the Synthesis of Trithis compound:

Analytical Methods

Accurate characterization of this compound is essential for its application in research and development. The following are key analytical techniques.

Quantitative Analysis by Titration

The copper content in this compound can be determined by iodometric titration.

Principle: Copper(II) ions are reacted with an excess of potassium iodide (KI) in an acidic medium. This reaction liberates iodine (I₂), which is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator.

Reactions: 2Cu²⁺ + 4I⁻ → 2CuI (s) + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a dilute acid (e.g., sulfuric acid).

-

Reaction: Add an excess of potassium iodide solution to the sample solution.

-

Titration: Titrate the liberated iodine with a standard solution of sodium thiosulfate until the solution turns a pale yellow.

-

Indicator: Add starch indicator, which will turn the solution blue-black.

-

Endpoint: Continue the titration with sodium thiosulfate until the blue color disappears.

-

Calculation: Calculate the amount of copper in the sample based on the volume and concentration of the sodium thiosulfate solution used.

Structural Analysis by X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases present in a sample of this compound and distinguishing it from other copper compounds. The powdered sample is irradiated with X-rays, and the resulting diffraction pattern is unique to its crystal structure. The characteristic peaks in the XRD pattern can be compared to standard diffraction data for identification. For copper sulfate compounds, distinct peaks allow for the differentiation between anhydrous, pentahydrate, and various basic forms.[3][4][5]

Biological Activity and Signaling Pathways

In biological systems, particularly in the context of its use as a fungicide, the activity of this compound is attributed to the release of copper ions (Cu²⁺). While essential in trace amounts, excess copper can be toxic to cells, primarily through the induction of oxidative stress.

Copper-Induced Oxidative Stress Signaling Pathway in Plants

Excess copper ions can catalyze the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to cellular damage.[6][7] Plants have evolved defense mechanisms to counteract this stress. One such mechanism involves the activation of mitogen-activated protein kinase (MAPK) signaling cascades.

In maize, for example, excess Cu²⁺ has been shown to increase the levels of H₂O₂, which then activates a specific MAPK, ZmMPK3.[6][8] This activation leads to the upregulation of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), which help to neutralize the harmful ROS and mitigate cellular damage.[6][8]

Signaling Pathway of Copper-Induced Oxidative Stress Response in Plants:

Applications in Research and Drug Development

The unique properties of this compound lend it to several applications in scientific research and potentially in drug development:

-

Fungicide and Antimicrobial Research: Its primary use as a fungicide makes it a reference compound in the development and testing of new antifungal agents.[2]

-

Controlled Release Studies: Due to its low solubility, this compound can be investigated as a source for the controlled release of copper ions in various applications, including antimicrobial coatings and agricultural formulations.

-

Toxicology and Environmental Science: It serves as a model compound for studying the environmental impact and toxicology of copper-based pesticides.

-

Material Science: this compound can be a precursor in the synthesis of other copper-containing nanomaterials with potential applications in catalysis and electronics.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed and can cause eye irritation. Personal protective equipment, including gloves and safety glasses, should be worn when handling the powder. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. Copper Sulfate Technical Fact Sheet [npic.orst.edu]

- 2. How Copper Sprays Work and Avoiding Phytotoxicity - Cornell Vegetable Program - Cornell University - Cornell Cooperative Extension [cvp.cce.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Copper-caused oxidative stress triggers the activation of antioxidant enzymes via ZmMPK3 in maize leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological and Molecular Mechanisms of Plant Responses to Copper Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-caused oxidative stress triggers the activation of antioxidant enzymes via ZmMPK3 in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Basic Copper Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of basic copper sulfate in various solvents. The information is intended to support research, development, and formulation activities where this compound is a compound of interest.

Executive Summary

This compound, a compound with the general formula CuSO₄·xCu(OH)₂, is characterized by its low solubility in water and organic solvents, but enhanced solubility in acidic solutions and in the presence of complexing agents like ammonia. This guide details the solubility profile of this compound across a range of common solvents, provides experimental protocols for solubility determination, and presents visual representations of the chemical principles governing its dissolution.

Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Aqueous Systems

| Solvent System | Temperature (°C) | Solubility | Remarks |

| Water | Ambient | Insoluble[1][2][3][4] | The term "insoluble" indicates very low solubility. Quantitative values are not readily available in the literature. |

| Acidic Solutions | Ambient | Soluble[2][3][5] | Dissolution occurs via an acid-base reaction, converting the copper hydroxide component to a more soluble copper salt. |

| - Sulfuric Acid | Ambient | Soluble | The solubility of copper(II) sulfate in sulfuric acid solutions is known to decrease with increasing acid concentration due to the common ion effect.[6][7] A similar trend is expected for this compound. |

| - Hydrochloric Acid | Ambient | Soluble | A reaction occurs to form tetrachlorocuprate(II) ions, which may enhance solubility.[8][9][10] |

| - Nitric Acid | Ambient | Soluble | The acidic nature of nitric acid facilitates the dissolution of the copper hydroxide portion of the molecule. |

| Alkaline Solutions (e.g., NaOH) | Ambient | Insoluble | This compound is generally insoluble in alkaline solutions that do not contain complexing agents. |

| Aqueous Ammonia (NH₄OH) | Ambient | Soluble[11][12] | Dissolution is due to the formation of the highly soluble, deep blue tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺.[8][9][13][14][15][16][17] The solubility of copper in ammoniacal solutions is pH-dependent, with higher solubility observed at alkaline pH values (e.g., pH > 8).[18][19] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Remarks |

| Ethanol | Ambient | Insoluble[20][21] | Data for copper(II) sulfate pentahydrate indicates insolubility, and this compound is expected to behave similarly.[22][23] |

| Methanol | Ambient | Slightly Soluble | Copper(II) sulfate has limited solubility in methanol (1.1 g/100 mL), suggesting this compound would also have low solubility.[5][24] |

| Acetone | Ambient | Insoluble[25][26][27] | Copper(II) sulfate is reported to be insoluble in acetone.[28] |

Experimental Protocols

The following are generalized protocols for determining the solubility of this compound. These should be adapted based on the specific solvent and available analytical instrumentation.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This method is suitable for determining the solubility in water, acidic, and organic solvents.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of finely powdered this compound to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a constant-temperature bath).[2][29][30][31]

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.[8][30]

-

-

Sample Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.45 µm) to remove all undissolved solids.[25]

-

-

Quantification of Dissolved Copper:

-

Dilute the filtered, saturated solution to a concentration within the working range of the chosen analytical method.

-

Determine the concentration of copper(II) ions in the diluted solution using one of the following methods:

-

UV-Visible Spectrophotometry (Colorimetry): Measure the absorbance of the blue solution at its λmax (typically around 600-800 nm). For colorless solutions, a complexing agent that forms a colored copper complex (e.g., ammonia to form the deep blue tetraamminecopper(II) complex) can be added.[1][32] A calibration curve must be prepared using standard solutions of known copper concentrations.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: These are highly sensitive methods for determining the concentration of copper ions.

-

Titrimetric Methods:

-

Complexometric Titration: Titrate the sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator (e.g., murexide).[1][11][33]

-

Iodometric Titration: React the copper(II) ions with excess potassium iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate solution using starch as an indicator.[1][33][34]

-

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Protocol 2: Determination of Solubility in Aqueous Ammonia

This protocol accounts for the chemical reaction that occurs upon dissolution.

Methodology:

-

Titration to a Clear Solution:

-

Add a known mass of this compound to a known volume of deionized water to form a slurry.

-

While stirring, slowly titrate a standardized solution of aqueous ammonia into the slurry.

-

The endpoint is the complete dissolution of the solid and the formation of a clear, deep blue solution.

-

Record the volume of ammonia solution required.

-

-

Calculation of Solubility:

-

Calculate the moles of ammonia added.

-

Based on the stoichiometry of the formation of the tetraamminecopper(II) complex (Cu²⁺ + 4NH₃ → [Cu(NH₃)₄]²⁺), determine the moles of copper(II) that were dissolved.

-

Express the solubility as the mass of this compound that dissolves in a given volume of the ammonia solution at that concentration.

-

Visualizations

Logical Relationships in Solubility

The following diagram illustrates the factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the experimental determination of solubility.

Caption: Generalized workflow for determining equilibrium solubility.

References

- 1. york.ac.uk [york.ac.uk]

- 2. byjus.com [byjus.com]

- 3. This compound (1333-22-8) for sale [vulcanchem.com]

- 4. americanelements.com [americanelements.com]

- 5. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 10. quora.com [quora.com]

- 11. metrohm.com [metrohm.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. homework.study.com [homework.study.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. John Straub's lecture notes [people.bu.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. quora.com [quora.com]

- 21. Copper sulfate, pentahydrate | OIV [oiv.int]

- 22. tecnologiatotal.net [tecnologiatotal.net]

- 23. Copper sulfate pentahydrate | CuSO4.5H2O | CID 24463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. solubilityofthings.com [solubilityofthings.com]

- 25. Is the reaction of copper sulfate and acetone a physical or — Alloprof [alloprof.qc.ca]

- 26. Sciencemadness Discussion Board - Copper Sulfate + Acetone - Powered by XMB 1.9.11 [sciencemadness.org]

- 27. Reddit - The heart of the internet [reddit.com]

- 28. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 29. sciencebuddies.org [sciencebuddies.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. sciencenotes.org [sciencenotes.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. nmfrc.org [nmfrc.org]

Thermal Decomposition of Basic Copper Sulfate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic copper sulfates are a class of inorganic compounds that play a significant role in various fields, including catalysis, agriculture, and as precursors in the synthesis of other copper-based materials. Understanding their thermal stability and decomposition pathways is crucial for their application and for the development of novel materials. This technical guide provides an in-depth overview of the thermal decomposition of several key basic copper sulfate compounds, including brochantite, antlerite, posnjakite, and langite. The guide details their decomposition mechanisms, intermediate and final products, and the temperature ranges at which these transformations occur. Experimental protocols for thermal analysis and detailed structural information are also provided to aid researchers in their investigations.

Crystal Structure of this compound Compounds

The thermal behavior of basic copper sulfates is intrinsically linked to their crystal structures. These minerals are characterized by the presence of copper, sulfate, and hydroxide ions, and in some cases, water molecules, arranged in specific crystalline lattices.

-

Brochantite (Cu₄(SO₄)(OH)₆): Brochantite crystallizes in the monoclinic crystal system. Its structure consists of layers of copper octahedra linked by sulfate tetrahedra. Specifically, the structure can be described as being built up by equivalent Order-Disorder (OD) layers with Pn21m symmetry[1][2]. The MDO1 polytype, which corresponds to the common form of brochantite, has the space group P12₁/a1[1].

-

Antlerite (Cu₃(SO₄)(OH)₄): Antlerite belongs to the orthorhombic crystal system with the space group Pnma[3][4][5]. Its structure is composed of one-dimensional ribbons and corrugated chains of CuO squares[3]. It is a common corrosion product on bronze sculptures in urban environments[5].

-

Posnjakite (Cu₄(SO₄)(OH)₆·H₂O): Posnjakite is a hydrated this compound that crystallizes in the monoclinic system with the space group Pm[6][7]. Its structure contains octahedral sheets of [Cu₄(OH)₆(H₂O)O][6].

-

Langite (Cu₄(SO₄)(OH)₆·2H₂O): Langite is also a hydrated this compound and crystallizes in the monoclinic system with the space group Pc[8][9][10]. Its structure is characterized by dense sheets of Cu-O polyhedra parallel to the (100) plane, with sulfate groups linked to one side of the sheets[8]. Successive layers are connected by hydrogen bonds, with one water molecule coordinated to copper and the other located between the sheets[8].

Decomposition Products

The thermal decomposition of basic copper sulfates typically yields tenorite (CuO) as the final solid product. In some cases, an intermediate copper oxysulfate, dolerophanite (Cu₂OSO₄), is formed.

-

Tenorite (CuO): Tenorite crystallizes in the monoclinic system with the space group C2/c[11][12][13][14][15]. Each copper atom is coordinated to four oxygen atoms in a square planar geometry[12].

-

Dolerophanite (Cu₂OSO₄): Dolerophanite also crystallizes in the monoclinic system, with the space group C2/m[16]. Its structure contains oxocentered and sulfate tetrahedra[7][17].

Thermal Decomposition Pathways

The thermal decomposition of basic copper sulfates generally proceeds in two main stages: dehydroxylation, where hydroxyl groups are removed as water, followed by desulfation, where the sulfate group decomposes, releasing sulfur trioxide (or sulfur dioxide and oxygen).

Brochantite (Cu₄(SO₄)(OH)₆)

The thermal decomposition of synthetic brochantite has been shown to proceed through a multi-step process. The first stage involves dehydroxylation, which can be further divided into two overlapping kinetic processes, possibly forming an intermediate compound, Cu₄O(OH)₄SO₄[8]. The fully dehydroxylated intermediate, Cu₄O₃SO₄, is initially amorphous and subsequently crystallizes into a mixture of tenorite (CuO) and dolerophanite (CuO·CuSO₄) at around 776 K[8]. The final step is the desulfation of the copper oxysulfate to yield pure CuO[8].

The overall decomposition can be summarized by the following reactions:

-

Dehydroxylation: Cu₄(SO₄)(OH)₆ → Cu₄O₃SO₄ + 3H₂O

-

Crystallization: Cu₄O₃SO₄ → 2CuO + Cu₂OSO₄

-

Desulfation: Cu₂OSO₄ → 2CuO + SO₃

Decomposition Pathway of Brochantite

Antlerite (Cu₃(SO₄)(OH)₄)

The thermal decomposition of antlerite also occurs in two distinct stages. The first stage is the removal of water through dehydroxylation, followed by the desulfation of the resulting intermediate. Studies on natural antlerite have shown a mass loss of 10.8% corresponding to dehydroxylation in the temperature range of 650–780 K, and a further mass loss of 22.6% due to desulfation between 960–1110 K[18]. The intermediate products of dehydroxylation are reported to be a mixture of crystalline dolerophanite (Cu₂OSO₄) and tenorite (CuO)[11].

The decomposition reactions are as follows:

-

Dehydroxylation: 2Cu₃(SO₄)(OH)₄ → 3Cu₂OSO₄ + CuO + 4H₂O

-

Desulfation: 3Cu₂OSO₄ → 6CuO + 3SO₃

Decomposition Pathway of Antlerite

References

- 1. betterceramic.com [betterceramic.com]

- 2. benchchem.com [benchchem.com]

- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]

- 9. iea-shc.org [iea-shc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. fpe.umd.edu [fpe.umd.edu]

- 12. thermalsupport.com [thermalsupport.com]

- 13. m.youtube.com [m.youtube.com]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]

- 16. generator - How does a script optimally layout a pure hierarchical graphviz/dot graph? - Stack Overflow [stackoverflow.com]

- 17. Graphviz [graphviz.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bordeaux Mixture: Historical Development and Active Components

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Since its accidental discovery in the late 19th century, Bordeaux mixture has remained a cornerstone of disease management in agriculture, particularly for viticulture. This technical guide provides a comprehensive overview of the historical development of this enduring fungicide and a detailed examination of its active components. Through a chronological exploration of its origins, this paper traces the evolution of its formulation and application. A thorough analysis of its chemical composition reveals the complex interplay of copper (II) sulfate and slaked lime, leading to the formation of a persistent and effective fungicidal precipitate. This guide also presents detailed experimental protocols for the preparation and evaluation of Bordeaux mixture, alongside quantitative data on its efficacy. Visualizations of the chemical formation process and a historical timeline are provided to enhance understanding. This document serves as a critical resource for researchers and professionals seeking in-depth knowledge of one of the most significant innovations in the history of plant pathology.

Historical Development

The story of Bordeaux mixture is a classic example of serendipity in scientific discovery. Its origins lie in the vineyards of the Bordeaux region of France, which were devastated by downy mildew (Plasmopara viticola), a fungal disease introduced from the Americas in the 1870s.

The Accidental Discovery by Millardet

In 1882, the French botanist Pierre-Marie-Alexis Millardet, a professor at the University of Bordeaux, observed that grapevines growing alongside a road in the Médoc area were free of downy mildew, while the rest of the vineyard was severely affected.[1][2][3] Upon inquiry, he learned that the vineyard owner had sprayed the vines with a conspicuous mixture of copper sulfate and lime to deter passersby from stealing the grapes.[4] Intrigued, Millardet, with the assistance of Ernest David, the technical director at Château Dauzac, began to conduct trials with this mixture.[1][5]

Early Formulations and Dissemination

After several years of experimentation, Millardet published his findings in 1885, recommending the treatment for the control of downy mildew.[1] The original formulation was a relatively concentrated mixture.[3] The treatment, which became known as "bouillie bordelaise" or Bordeaux mixture, was rapidly adopted by grape growers throughout France and beyond, proving to be the first highly effective and widely used fungicide.[4][6] Its use had a significant economic impact, safeguarding vulnerable crops and averting food shortages.[4]

The following is a timeline of the key events in the historical development of Bordeaux mixture:

Active Components and Mechanism of Action

The fungicidal efficacy of Bordeaux mixture is attributed to its active components, which are formed through the chemical reaction between copper (II) sulfate (CuSO₄) and slaked lime (calcium hydroxide, Ca(OH)₂).

Chemical Reactions and Composition

When aqueous solutions of copper sulfate and slaked lime are mixed, a chemical reaction occurs, resulting in the formation of a gelatinous, sky-blue precipitate.[2] The primary reaction can be summarized as follows:

CuSO₄ + Ca(OH)₂ → Cu(OH)₂↓ + CaSO₄

The resulting mixture is a complex suspension containing several copper compounds. The active principle is cupric hydroxide (Cu(OH)₂), which is toxic to fungal spores.[2] However, the precipitate is not composed solely of pure cupric hydroxide. It is a complex of basic copper sulfates, with the exact composition depending on the ratio of copper sulfate to lime and the conditions of preparation. These basic copper sulfates are less soluble than copper sulfate, providing a more persistent protective layer on the plant surface.

The following diagram illustrates the chemical formation of the active components in Bordeaux mixture:

Mechanism of Action

The fungicidal action of Bordeaux mixture is primarily preventative.[1] The copper ions (Cu²⁺) are the toxic agents that inhibit the germination of fungal spores.[1] When the precipitate of Bordeaux mixture is applied to plant surfaces, it forms a persistent film that slowly releases copper ions in the presence of water (e.g., rain, dew) and acidic secretions from the germinating fungal spores. These copper ions are then absorbed by the spores, where they disrupt enzymatic processes essential for germination and growth.

Quantitative Data on Efficacy and Composition

The efficacy of Bordeaux mixture has been demonstrated in numerous field trials. The following tables summarize quantitative data on its composition and its effectiveness against grape downy mildew.

Table 1: Composition of a Standard 1% Bordeaux Mixture

| Component | Chemical Formula | Quantity | Role |

| Copper (II) Sulfate Pentahydrate | CuSO₄·5H₂O | 1 kg | Source of fungicidal Cu²⁺ ions |

| Hydrated Lime | Ca(OH)₂ | 1 kg | Neutralizes acidity and stabilizes the mixture |

| Water | H₂O | 100 L | Solvent and carrier |

Note: The copper content of a 1% Bordeaux mixture is approximately 0.25%, as copper sulfate pentahydrate contains about 25% copper.[1]

Table 2: Efficacy of Bordeaux Mixture Against Grape Downy Mildew (Plasmopara viticola)

| Formulation | Application Timing | Disease Severity on Leaves (%) | Disease Control (%) | Reference |

| 1% Bordeaux Mixture | Pre- and post-bloom | < 5% | > 95% | Fictionalized Data based on general findings |

| 0.5% Bordeaux Mixture | Pre- and post-bloom | 10-15% | 85-90% | Fictionalized Data based on general findings |

| Untreated Control | - | > 80% | 0% | Fictionalized Data based on general findings |

Disclaimer: The data in Table 2 is representative of typical field trial results but is fictionalized for illustrative purposes due to the difficulty in sourcing specific, directly comparable quantitative data from historical and varied modern studies.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of Bordeaux mixture and a general protocol for evaluating its efficacy in a research setting.

Protocol 1: Preparation of 1% Bordeaux Mixture (10 Liters)

Materials:

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O): 100 g

-

Hydrated lime (Ca(OH)₂): 100 g

-

Water: 10 L

-

Two plastic buckets (at least 10 L capacity each)

-

A third plastic bucket or spray tank (at least 10 L capacity)

-

Stirring rod (wood or plastic)

-

Cheesecloth or fine sieve for straining

Procedure:

-

In one bucket, dissolve 100 g of copper sulfate in 5 L of warm water. Stir until the copper sulfate is completely dissolved. This is the copper sulfate solution .

-

In the second bucket, mix 100 g of hydrated lime with 5 L of water. Stir thoroughly to create a uniform suspension. This is the lime solution .

-

Slowly pour the copper sulfate solution into the lime solution while continuously and vigorously stirring the mixture. Crucially, always add the copper sulfate solution to the lime solution , not the other way around, to ensure the formation of a fine, stable precipitate.

-

Test the neutrality of the final mixture. A simple method is to dip a clean iron nail or knife blade into the mixture for about a minute. If a reddish-brown deposit of copper forms on the metal, the mixture is acidic and more lime solution should be added until no deposit forms.

-

Strain the prepared Bordeaux mixture through a cheesecloth or fine sieve into the spray tank to remove any large particles that could clog the sprayer nozzle.

-

The Bordeaux mixture should be used immediately after preparation for optimal efficacy.

The following workflow diagram illustrates the preparation of Bordeaux mixture:

Protocol 2: Experimental Evaluation of Bordeaux Mixture Efficacy Against Grape Downy Mildew

Objective: To quantify the efficacy of different concentrations of Bordeaux mixture in controlling Plasmopara viticola on grapevines under field conditions.

Experimental Design:

-

Treatments:

-

T1: 1% Bordeaux mixture

-

T2: 0.5% Bordeaux mixture

-

T3: Untreated control

-

-

Replicates: 4-5 replicates per treatment.

-

Plot size: Each plot should contain a minimum of 5-10 vines.

-

Layout: Randomized Complete Block Design (RCBD) to minimize the effects of field variability.

Methodology:

-

Plant Material: Use a grape variety known to be susceptible to downy mildew (e.g., Vitis vinifera 'Chardonnay' or 'Riesling').

-

Inoculum: If natural infection pressure is low, artificial inoculation with a suspension of P. viticola sporangia may be necessary to ensure disease development.

-

Application:

-

Apply the treatments using a calibrated backpack sprayer, ensuring thorough coverage of all foliage and fruit clusters.

-

Begin applications before the anticipated onset of the disease and continue at regular intervals (e.g., 7-14 days) throughout the period of susceptibility, especially in relation to weather conditions conducive to infection.

-

-

Disease Assessment:

-

Assess disease severity on both leaves and fruit clusters at multiple time points during the growing season.

-

For leaves, randomly select a predetermined number of leaves per plot (e.g., 50-100) and estimate the percentage of the leaf area covered by downy mildew lesions.

-

For fruit clusters, assess the percentage of infected berries per cluster on a sample of clusters per plot.

-

Calculate the Disease Severity Index (DSI) for each plot.

-

-

Data Analysis:

-

Analyze the DSI data using Analysis of Variance (ANOVA) appropriate for an RCBD.

-

If the ANOVA shows a significant treatment effect, use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different treatments.

-

Calculate the percentage of disease control for each treatment relative to the untreated control using the formula: Disease Control (%) = [(DSI in Control - DSI in Treatment) / DSI in Control] x 100

-

Conclusion

Bordeaux mixture stands as a testament to the enduring value of empirical observation in scientific advancement. From its serendipitous discovery to its widespread adoption and continued use in both conventional and organic agriculture, it has played a pivotal role in plant disease management for over a century. Its efficacy lies in the controlled release of copper ions from a persistent precipitate of basic copper sulfates, a process initiated by the simple yet elegant chemistry of copper sulfate and lime. This guide has provided a detailed historical context, a thorough examination of its active components and mechanism of action, and practical protocols for its preparation and evaluation. For researchers and professionals in plant science and drug development, a deep understanding of the principles behind Bordeaux mixture can offer valuable insights into the development of novel and sustainable disease control strategies.

References

The Fundamental Chemistry of Basic Copper (II) Sulfate: A Technical Guide

An in-depth exploration of the synthesis, properties, and applications of basic copper (II) sulfate for researchers, scientists, and drug development professionals.

Basic copper (II) sulfate, often represented by the general formula CuSO₄·xCu(OH)₂, is a compound with significant applications ranging from agriculture to materials science. This technical guide provides a comprehensive overview of its fundamental chemistry, including detailed synthesis protocols, quantitative data, and insights into its mechanism of action and potential therapeutic applications.

Chemical and Physical Properties

Basic copper (II) sulfate is a green to blue powder that is practically insoluble in water but dissolves in acids.[1] The most common form is tribasic copper sulfate, with the chemical formula CuSO₄·3Cu(OH)₂.[2] It is found naturally in mineral forms such as brochantite. The basic nature of the salt arises from the presence of hydroxide ions in its structure, which differentiates it from the more commonly known anhydrous or pentahydrated copper (II) sulfate. An aqueous solution of copper (II) sulfate is acidic due to the hydrolysis of the Cu²⁺ ion.[3][4]

Synthesis and Experimental Protocols

Several methods have been established for the synthesis of basic copper (II) sulfate, with variations in precursors and reaction conditions yielding products with different properties.

Experimental Protocol 1: Precipitation from Copper Sulfate and Ammonium Hydroxide

This method relies on the precipitation of this compound from an aqueous solution of copper sulfate by the addition of a base.

Materials:

-

Aqueous solution of copper sulfate (40 g Cu/L, pH 1.0)

-

Aqueous solution of ammonium hydroxide (13% NH₃)

-

Aqueous solution of ammonium sulfate (400 g/L)

-

Reactor vessel

-

Filtration apparatus

-

Drying oven

Procedure: [5]

-

To a reactor vessel, add 100 mL of an aqueous solution of ammonium sulfate (400 g/L).[5]

-

With continuous stirring, add an aqueous, acidic solution of copper sulfate (40 g Cu/L, pH 1.0) to the reactor vessel at a flow rate of 5 mL/min.[5]

-

Simultaneously, add an aqueous solution of ammonium hydroxide (13% NH₃) at a flow rate sufficient to maintain the reaction pH at approximately 5.0.[5]

-

A pale, blue-green solid of trithis compound will immediately precipitate from the solution.[5]

-

Collect the solid precipitate by filtration.

-

Dry the collected solid to obtain the final product.[5]

A flowchart for this synthesis process is presented below:

Experimental Protocol 2: Preparation of Bordeaux Mixture

Bordeaux mixture is a widely used fungicide in agriculture and is a suspension containing this compound.

-

Copper sulfate (CuSO₄)

-

Hydrated lime (calcium hydroxide, Ca(OH)₂) or quicklime (calcium oxide, CaO)

-

Water

-

Plastic or wooden containers[7]

-

Wooden stick for stirring[2]

Procedure (for a 1% Bordeaux Mixture): [2][7]

-

In a plastic bucket, dissolve 1 kg of copper sulfate in 50 liters of water.[2] If using copper sulfate flakes, soaking them in warm water overnight can aid dissolution.[6]

-

In a separate plastic bucket, dissolve 1 kg of quicklime in 50 liters of water.[2]

-

Slowly pour the copper sulfate solution into the lime water while constantly stirring with a wooden stick. It is crucial to add the copper sulfate solution to the lime solution and not the other way around. [7]

-

To ensure the mixture is not acidic, which can be phytotoxic, test its neutrality. This can be done by dipping a polished knife or sickle into the mixture for a few minutes. If a reddish deposit forms on the metal, the mixture is acidic, and more lime solution should be added.[2]

-

The prepared Bordeaux mixture should be used while fresh, ideally on the same day, as it loses its fungicidal properties upon standing.[2][6]

Quantitative Data

Solubility

| Compound | Solvent | Solubility | Reference |

| This compound | Water | Insoluble | [1] |

| This compound | Acids | Soluble | [1] |

| Trithis compound | Water | ~430 mg Cu per liter | [5] |

| Copper (II) Sulfate | Water | 243 g/L at 0 °C | [8] |

| Copper (II) Sulfate | Water | 31.6 g/100 mL at 0 °C, 203.3 g/100 mL at 100 °C | [9] |

Thermal Decomposition

Thermogravimetric analysis (TGA) of basic copper (II) sulfate reveals a multi-step decomposition process. The decomposition of copper sulfate pentahydrate, a related compound, shows loss of water molecules at distinct temperatures: two water molecules are lost at 65°C, another two at 90°C, and the final water molecule at 220°C.[10] For this compound, heating above 300°C can lead to the evolution of toxic sulfur dioxide.[2]

Spectroscopic Data

Raman Spectroscopy: The Raman spectra of different this compound minerals are distinct and can be used for their identification.[11]

| Mineral | SO₄ Symmetric Stretching (ν₁) (cm⁻¹) | Reference |

| Brochantite | 972 | [11] |

| Antlerite | 990, 985, 902 | [11] |

| Posnjakite | 972, 905 | [11] |

| Langite | 982, 974, 911 | [11] |

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of copper (II) sulfate pentahydrate shows characteristic peaks for OH stretching and bending modes at 3420 cm⁻¹ and 1667 cm⁻¹, respectively.[12] For this compound, the presence of hydroxyl groups would also be a prominent feature in the FTIR spectrum.

X-ray Diffraction (XRD): The mineral brochantite, a form of this compound, has a monoclinic crystal system. Its powder X-ray diffraction pattern shows characteristic peaks at 2-theta values of approximately 2.521 (100%), 3.90 (85%), and 2.678 (50%).[13]

Toxicological Data

| Parameter | Value | Species | Reference |

| Oral LD₅₀ | 1500 mg/kg | Rat | [2] |

| Dermal LD₅₀ | >2000 mg/kg | Rat | [6] |

| Acute Oral LD₅₀ | 450 to 790 mg/kg | Rat | [6] |

| Acute LD₅₀ | 693 mg/kg | Rooster | [6] |

| Toxic Dose (Oral) | 200-880 mg/kg | Cattle | [6] |

| Toxic Dose (Oral) | 20-110 mg/kg | Sheep | [6] |

Applications

Agricultural Applications

The primary application of basic copper (II) sulfate is as a fungicide and bactericide in agriculture.[1] It is the active component in Bordeaux mixture, used to control a wide range of fungal and bacterial diseases on fruits, vegetables, and ornamental plants.[1] The copper ions (Cu²⁺) are the active agents that denature proteins in fungi and algae, leading to cell damage and death.[6]

Antimicrobial Properties and Potential in Drug Development

Copper compounds, including this compound, exhibit broad-spectrum antimicrobial activity. The biocidal effect of copper has been known for centuries. Copper ions can inhibit the growth of a wide variety of bacteria and fungi, including multi-drug resistant nosocomial pathogens.[14][15] Studies have shown that copper sulfate has significant antibacterial activity against clinically relevant bacteria such as Proteus vulgaris and Staphylococcus aureus.[14][16]

The antimicrobial mechanism of action of copper ions involves several processes:

-

Disruption of cell membrane integrity.[11]

-

Generation of reactive oxygen species (ROS), leading to cellular damage.[11]

-

Fragmentation of genomic and plasmid DNA.[11]

-

Inactivation of essential metabolic enzymes.[11]

This multifaceted mechanism of action makes the development of resistance to copper less likely compared to single-target antibiotics.

While direct applications of this compound in drug development are not yet widespread, its potent antimicrobial properties suggest potential for further research. Copper complexes are being investigated for their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][17] Furthermore, copper sulfate is used in the synthesis of copper nanoparticles, which have shown promise in biomedical applications, including drug delivery and cancer therapy.[18]

Safety and Handling

Basic copper (II) sulfate is harmful if swallowed or inhaled and causes serious eye irritation.[2] It is also very toxic to aquatic life.[2] When handling this chemical, appropriate personal protective equipment (PPE) should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area.[2] In case of skin contact, the affected area should be flushed with water.[2] If inhaled, the individual should be moved to fresh air.[2] If ingested, a poison control center or doctor should be contacted immediately.[2]

References

- 1. americanelements.com [americanelements.com]

- 2. static.vikaspedia.in [static.vikaspedia.in]

- 3. Medicinal applications of copper and its complexes- a review [wisdomlib.org]

- 4. posters.unh.edu [posters.unh.edu]

- 5. Synthesis routes of Copper sulfate [benchchem.com]

- 6. Homemade Bordeaux Mixture: Preparation and Application | BioGrow [biogrow.blog]

- 7. agriculture.vikaspedia.in [agriculture.vikaspedia.in]

- 8. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Copper(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. handbookofmineralogy.org [handbookofmineralogy.org]

- 14. Antibacterial effect of copper sulfate against multi-drug resistant nosocomial pathogens isolated from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 16. View of Antibacterial effect of copper sulfate against multi-drug resistant nosocomial pathogens isolated from clinical samples [pjms.org.pk]

- 17. researchgate.net [researchgate.net]

- 18. Potential of Copper and Copper Compounds for Anticancer Applications [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Basic Copper Sulfate as a Fungicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of basic copper sulfate as a fungicide, with a focus on its origins, experimental validation, and enduring mechanism of action.

Introduction: A Serendipitous Discovery in the Vineyards of Bordeaux

The story of this compound's fungicidal properties is intrinsically linked to the development of the Bordeaux mixture , one of the first and most effective fungicides ever developed.[1][2] Its discovery in the late 19th century is credited to the French botanist Pierre-Marie-Alexis Millardet , a professor at the University of Bordeaux.[3][4][5]

In the 1880s, French vineyards were devastated by downy mildew, a disease caused by the oomycete Plasmopara viticola, which had been inadvertently introduced from the Americas.[6] While surveying the vineyards in the Médoc region in 1882, Millardet observed that grapevines growing alongside roadways were curiously free of the disease, while the rest of the vineyard was severely affected.[3][4][6] Upon inquiry, he learned that vineyard owners would spray a mixture of copper sulfate and lime onto the grapes to deter theft, as it left a visible and bitter-tasting residue.[3][6]

Intrigued by this observation, Millardet, with the assistance of his colleague Ernest David, the technical director at Château Dauzac, began a series of experiments to systematically test the efficacy of this concoction as a fungicide.[3] After three years of rigorous testing, Millardet published his findings in the "Journal d'Agriculture Pratique" in 1885, officially introducing the "Bordeaux mixture" to the agricultural world.[3][4] This discovery marked a turning point in plant disease control and laid the foundation for the development of modern fungicides.[1]

The Chemistry of Protection: From Copper Sulfate to Bordeaux Mixture

The original Bordeaux mixture was a combination of copper(II) sulfate (CuSO₄), slaked lime (calcium hydroxide, Ca(OH)₂), and water.[3] The chemical reaction between these components results in the formation of a complex mixture of basic copper sulfates, with copper hydroxide [Cu(OH)₂] and calcium sulfate (CaSO₄) being key components. The resulting suspension was a fine, light blue precipitate that adhered well to plant surfaces.

The crucial role of the lime is to neutralize the acidity of the copper sulfate, which, if applied alone, can be phytotoxic to plants. The resulting mixture is a relatively insoluble, slow-release formulation of copper ions.

Mechanism of Action: A Multi-Pronged Attack on Fungal Cells

The fungicidal and bactericidal activity of this compound is attributed to the release of copper ions (Cu²⁺).[3] These ions have a multi-site mode of action, meaning they disrupt several vital cellular processes within the fungal pathogen simultaneously. This multi-pronged attack is a key reason why the development of resistance to copper-based fungicides is relatively low.

The primary mechanisms of action include:

-

Protein Denaturation and Enzyme Inhibition: Copper ions have a high affinity for sulfhydryl (-SH), amino (-NH₂), and carboxyl (-COOH) groups found in proteins and enzymes.[7] By binding to these groups, copper ions alter the three-dimensional structure of the proteins, leading to their denaturation and loss of function. This disrupts critical metabolic pathways necessary for the fungus's survival.

-

Cell Membrane Disruption: Copper ions can cause peroxidation of lipids in the fungal cell membrane, leading to a loss of membrane integrity.[8][9] This disruption results in the leakage of essential cellular contents and ultimately, cell death.

-

Interference with Mitochondrial Respiration: Copper is an essential cofactor for cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. However, an excess of copper ions can disrupt the function of this and other mitochondrial enzymes, leading to the inhibition of cellular respiration and a subsequent lack of ATP production.[10][11]

-

Induction of Oxidative Stress: The redox cycling of copper ions (between Cu²⁺ and Cu⁺) can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions.[12][11] This surge in ROS leads to oxidative stress, causing widespread damage to cellular components, including DNA, proteins, and lipids.[11][13]

dot

References

- 1. Bordeaux mixture | chemical compound | Britannica [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. Bordeaux mixture - Wikipedia [en.wikipedia.org]

- 4. Pierre-Marie-Alexis Millardet | Phytopathologist, Plant Disease Control, Fungicide Expert | Britannica [britannica.com]

- 5. Pierre-Marie-Alexis Millardet - Wikipedia [en.wikipedia.org]

- 6. smithsonianmag.com [smithsonianmag.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Membrane Lipid Peroxidation in Copper Alloy-Mediated Contact Killing of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Copper on Mitochondrial Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomic Analysis of Copper Toxicity in Human Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper Acquisition and Utilization in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Green Synthesis of Basic Copper Sulfate Nanoparticles

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The field of nanotechnology has garnered significant attention for its wide-ranging applications in medicine, materials science, and environmental remediation.[1] Copper-based nanoparticles are of particular interest due to their potent antimicrobial, antifungal, and catalytic properties, coupled with their cost-effectiveness compared to other metallic nanoparticles like gold or silver.[2][3] Traditional chemical and physical synthesis methods, however, often involve hazardous chemicals, high energy consumption, and the generation of toxic byproducts, posing environmental and health risks.[4][5]

Green synthesis has emerged as a sustainable, eco-friendly, and simple alternative, utilizing biological entities such as plants, bacteria, and fungi as reducing and stabilizing agents.[1][6] Plant extracts, rich in phytochemicals like polyphenols, flavonoids, alkaloids, and terpenoids, are particularly effective in the bioreduction of metal ions into nanoparticles.[6][7] These biomolecules not only reduce the copper ions (Cu²⁺) from precursor salts like copper sulfate (CuSO₄) but also act as capping agents, preventing the agglomeration of nanoparticles and ensuring their stability.[3][8]

This application note provides detailed protocols for the green synthesis of basic copper sulfate nanoparticles using plant extracts, methods for their characterization, and a summary of their potential applications, especially in drug development.

Principle of Green Synthesis

The synthesis of this compound nanoparticles via green routes is based on a redox reaction where phytochemicals present in the plant extract donate electrons to reduce Cu²⁺ ions from a copper sulfate solution. The process is typically initiated by mixing an aqueous solution of copper sulfate with the plant extract. The color change of the solution, often from blue to greenish or brownish, serves as a preliminary visual confirmation of nanoparticle formation.[9][10] The phytochemicals not only facilitate the reduction but also adsorb onto the surface of the newly formed nanoparticles, providing a biological capping layer that enhances their stability and biocompatibility.[5][8]

Experimental Protocols

Protocol 1: Preparation of Plant Extract

This protocol outlines the general procedure for preparing an aqueous plant extract to be used as a reducing and capping agent.

-

Plant Material Collection: Collect fresh, healthy leaves from the desired plant (e.g., Eucalyptus globulus, Mentha piperita, Aegle marmelos).[9][10]

-

Washing and Drying: Thoroughly wash the leaves with tap water followed by distilled water to remove any dust and impurities. Allow the leaves to air dry at room temperature.

-

Grinding: Weigh a specific amount (e.g., 20-50 g) of the cleaned leaves and grind them into a fine powder or paste using a mortar and pestle or an electric blender.

-

Extraction:

-

Transfer the ground leaf material to a beaker containing a specific volume of deionized water (e.g., 100-200 mL).

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 15-30 minutes) with constant stirring.

-

-

Filtration: After heating, allow the mixture to cool down. Filter the extract using Whatman No. 1 filter paper to separate the solid residue from the aqueous extract.

-

Storage: Store the collected filtrate (plant extract) in a refrigerator at 4°C for future use. This extract contains the necessary phytochemicals for nanoparticle synthesis.

Protocol 2: Green Synthesis of this compound Nanoparticles

This protocol details the synthesis of nanoparticles using the prepared plant extract.

-

Precursor Solution Preparation: Prepare a 0.01 M to 0.1 M aqueous solution of copper sulfate pentahydrate (CuSO₄·5H₂O) by dissolving the appropriate amount of the salt in deionized water.[10][11]

-

Synthesis Reaction:

-

In a conical flask, add a specific volume of the prepared plant extract (e.g., 10 mL) to a larger volume of the copper sulfate solution (e.g., 100 mL).[10] The ratio can be optimized for desired nanoparticle characteristics.[12]

-

Place the flask on a magnetic stirrer and stir the solution continuously at room temperature or a slightly elevated temperature (e.g., <80°C).[5][11]

-

-

Visual Confirmation: Monitor the reaction mixture for a color change. The initial blue color of the copper sulfate solution will typically change to a shade of green, brown, or black, indicating the reduction of copper ions and the formation of nanoparticles.[10][13] This change can occur within minutes to several hours.

-

Incubation: Allow the reaction to proceed for a sufficient time (e.g., 2-24 hours) to ensure the completion of nanoparticle formation.

-

Separation and Purification:

-

Drying: Dry the purified nanoparticle pellet in a hot air oven at a low temperature (e.g., 60-80°C) to obtain a fine powder.

Protocol 3: Characterization of Nanoparticles

Characterization is crucial to determine the size, shape, stability, and composition of the synthesized nanoparticles.[3][6]

-

UV-Visible Spectroscopy:

-

Disperse a small amount of the synthesized nanoparticles in deionized water.

-

Record the UV-Vis absorption spectrum in the range of 200-800 nm.

-

The presence of a Surface Plasmon Resonance (SPR) peak (typically between 300-700 nm for copper-based nanoparticles) confirms the formation of nanoparticles.[9][12]

-

-

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis:

-

X-ray Diffraction (XRD):

-

Use XRD to analyze the crystalline structure of the nanoparticles.[13] The diffraction peaks can be compared with standard patterns to confirm the phase and purity of the this compound.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

Data Presentation

The following tables summarize quantitative data from various studies on the green synthesis of copper-based nanoparticles.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

| Plant Source | Precursor | NP Size (nm) | Morphology | UV-Vis Peak (nm) | Reference |

| Aegle marmelos | Copper Sulphate | - | - | 330 | [9] |

| Citrus sinensis | Copper Sulphate | - | Spherical | - | [4][14] |

| Eucalyptus globulus | CuSO₄·5H₂O | 10 - 130 | - | - | [10] |

| Mentha piperita | CuSO₄·5H₂O | 23 - 39 | - | - | [10] |

| Mentha longifolia | Copper Sulfate | ~23 | Spherical | 558 | [13] |

| Fortunella margarita | Copper Sulphate | 51 - 56 | - | 679 | [12] |

| Zingiber officinale | Copper(II) Sulphate | - | - | 595 | [5] |

| Aloe vera | CuSO₄·5H₂O | 272 | Spherical | 453 | [11] |

| Punica granatum | CuSO₄·5H₂O | 20.33 | Spherical | - | [6] |

Table 2: Antimicrobial Activity of Green Synthesized Copper Nanoparticles

| Nanoparticle Source | Target Microorganism | Concentration (µL) | Zone of Inhibition (mm) | Reference |

| Aegle marmelos | Escherichia coli | 100 | 10 | [9] |

| Aegle marmelos | Pseudomonas aeruginosa | 100 | 8 | [9] |

| Aegle marmelos | Bacillus subtilis | - | 15 | [9] |

| Aegle marmelos | Staphylococcus aureus | - | 9 | [9] |

| Citrus sinensis | Enterococcus faecalis | - | Most substantial activity | [4][14] |

| Citrus sinensis | Staphylococcus aureus | - | Moderate activity | [4][14] |

| Citrus sinensis | Streptococcus mutans | - | Least activity | [4][14] |

Applications in Drug Development